molecular formula C27H26ClN3O4 B12135498 1-(2-Chloro-5-methoxyphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one

1-(2-Chloro-5-methoxyphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B12135498
M. Wt: 492.0 g/mol
InChI Key: VBRUTXGMCBQVFN-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-methoxyphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a benzimidazole core with a pyrrolidinone ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include dichloromethane, lutidine, and tetrafluoroborate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-5-methoxyphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethoxylated products.

Scientific Research Applications

1-(2-Chloro-5-methoxyphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes and interactions.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-methoxyphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, potentially modulating their activity. The chloro and methoxy substituents may enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • **1-(2-Chloro-5-methoxyphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one
  • **1-(2-Chloro-5-methoxyphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-thione
  • **1-(2-Chloro-5-methoxyphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-amine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C27H26ClN3O4

Molecular Weight

492.0 g/mol

IUPAC Name

1-(2-chloro-5-methoxyphenyl)-4-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C27H26ClN3O4/c1-33-19-11-12-20(28)23(16-19)31-17-18(15-26(31)32)27-29-21-7-3-4-8-22(21)30(27)13-14-35-25-10-6-5-9-24(25)34-2/h3-12,16,18H,13-15,17H2,1-2H3

InChI Key

VBRUTXGMCBQVFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Cl)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5OC

Origin of Product

United States

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